molecular formula C4H7NO4 B1280677 Ammonium hydrogen maleate CAS No. 44742-89-4

Ammonium hydrogen maleate

Cat. No.: B1280677
CAS No.: 44742-89-4
M. Wt: 133.10 g/mol
InChI Key: NLVWBYNKMPGKRG-ODZAUARKSA-N
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Description

Ammonium hydrogen maleate is an organic compound with the chemical formula C4H7NO4 . It appears as a white crystalline solid . It is soluble in water, and its solubility increases with the increase of temperature .


Synthesis Analysis

This compound can be prepared by reacting maleic acid with ammonia . Maleic acid is first reacted with sodium hydroxide to form sodium maleate and then by reaction with ammonia to form this compound .


Molecular Structure Analysis

This compound crystallizes in the orthorhombic system with a = 0.4616(1), b = 0.8085(2), c = 1.6410(5) nm, Z = 4 in space group Pbcm . It is isostructural with the analogous potassium salt .


Chemical Reactions Analysis

This compound can react with alkali to generate the corresponding maleate . It is commonly used as organic reagents in organic synthesis reactions, such as catalysts for catalyst synthesis and reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 133.1 . It is soluble in water, and its solubility increases with the increase of temperature . The melting point of this compound is between 170-175 degrees Celsius .

Scientific Research Applications

Bioelectrochemical Reactors for Hydrogen Production and Ammonium Recovery

A study investigated the use of a bioelectrochemical reactor for hydrogen production and ammonium recovery from reject water. Microorganisms in the anode chamber converted organic material into electrical current, which was then used to generate hydrogen gas with high efficiency. This process also allowed for the recovery of ammonium, achieving efficiencies of up to 94% with synthetic reject water and 79% with real reject water, indicating potential resource efficiency improvements for wastewater treatment plants (Wu & Modin, 2013).

Crystal Structure and Hydrogen Bonding

Research on the crystal structure of 2,5-dimethylanilinium hydrogen maleate revealed interesting hydrogen bonding interactions. The ammonium group in the crystal undergoes intermolecular N-H⋯O hydrogen-bonding interactions with hydrogen maleate anions, forming ribbons in the crystal and contributing to the understanding of hydrogen bonding motifs (Mathlouthi et al., 2014).

Ammonium-Based Fuel Cells

Ammonium bicarbonate and ammonium carbonate, which contain a high weight percentage of hydrogen, are considered potential materials for on-board hydrogen storage. A novel fuel cell using these ammonium salts with mixed NH4+/H+ conducting electrolytes showed considerable potential for transport and portable applications, representing an alternative approach for indirect hydrogen storage (Lan & Tao, 2013).

Effect of Tetraalkylammonium Counterion on Hydrogen Bond Strength

A computational study assessed the effect of tetraalkylammonium counterions on the strength of hydrogen bonds in Z-hydrogen maleate. It was found that the presence of such counterions can significantly weaken hydrogen bonding interactions in complexed hydrogen maleate anions, impacting the internal hydrogen bond energies and providing insights into hydrogen bond dynamics in various environments (Bach, Dmitrenko, & Glukhovtsev, 2001).

NH4+ Ion Storage in Covalent Organic Frameworks

A study explored the use of covalent organic frameworks (COFs) for NH4+ ion storage, leveraging unique hydrogen bond chemistry. This approach achieved a high capacity for NH4+ ion storage, paving the way for innovative applications in electrochemical energy storage and providing new insights into NH4+ ion interactions in host materials (Tian et al., 2021).

Diisopropylammonium Hydrogen Maleate in Pharmaceutical Applications

Research on diisopropylthis compound highlighted its potential use in active pharmaceutical ingredients (APIs). The study focused on the hydrogen-bonding patterns of the maleate ion, suggesting its application in modifying API properties like solubility through new salt formations (Seye et al., 2020).

Future Directions

Ammonia, a carbon-free hydrogen-rich carrier, has unique advantages of high energy density, easy storage and transportation, reliable safety, a mature industrial foundation and no tail-end carbon emissions . Therefore, as a rich source of hydrogen, ammonia has great potential for hydrogen storage, direct use in fuel cells or reforming decomposition to produce hydrogen .

Mechanism of Action

Target of Action

Ammonium hydrogen maleate, also known as ammonium maleate, is an organic compound It’s worth noting that ammonium ions play a crucial role in maintaining the acid-base balance in the body .

Mode of Action

It’s known that ammonium ions can replace sodium ions to combine with fixed anions, especially as a homeostatic compensatory mechanism in metabolic acidosis . This suggests that this compound might interact with its targets by influencing the acid-base balance in the body.

Biochemical Pathways

The role of ammonium ions in the body suggests that they might be involved in various biochemical processes, including the maintenance of acid-base balance .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

Given the role of ammonium ions in maintaining the acid-base balance in the body , it can be inferred that the compound might influence various physiological processes related to this balance.

Action Environment

The action of this compound might be influenced by various environmental factors. For instance, its solubility in water suggests that the compound’s action, efficacy, and stability might be affected by the hydration status of the body. Additionally, the compound might undergo various structural changes under pressure , which could potentially influence its action.

Biochemical Analysis

Biochemical Properties

Ammonium hydrogen maleate plays a significant role in biochemical reactions, particularly in organic synthesis and as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that are crucial for cellular functions. For instance, this compound can react with alkali to generate corresponding maleates, which are essential in organic synthesis reactions . The compound’s interactions with biomolecules often involve hydrogen bonding and other non-covalent interactions, which stabilize the reaction intermediates and transition states.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the compound can affect the structural integrity of cells under high-pressure conditions, leading to changes in hydrogen bonding and phase transitions . These effects can alter the cell’s metabolic activities and gene expression patterns, impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can form hydrogen bonds with enzymes and proteins, influencing their activity and stability. For example, the hydrogen maleate anion forms a seven-membered ring through intramolecular hydrogen bonding, which stabilizes the molecule and enhances its reactivity . This mechanism is crucial for the compound’s role in enzymatic reactions and other biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable at room temperature but can decompose under high temperatures or in the presence of strong acids and bases . Long-term studies have shown that this compound can maintain its biochemical activity over extended periods, although its effectiveness may diminish due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activities and improve cellular functions. At high doses, it may exhibit toxic effects, leading to cellular damage and adverse physiological responses . Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nitrogen metabolism. The compound interacts with enzymes such as ammonium transporters, which facilitate its uptake and utilization in metabolic processes . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target areas . The distribution of this compound within the cell can affect its biochemical activity and interactions with other biomolecules.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound can be found in organelles such as endolysosomes and phagosomes, where it participates in metabolic processes and waste removal . Its localization is often directed by targeting signals and post-translational modifications, which ensure its proper function within the cell.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ammonium hydrogen maleate involves the reaction between maleic acid and ammonium hydroxide.", "Starting Materials": [ "Maleic acid", "Ammonium hydroxide" ], "Reaction": [ "Dissolve maleic acid in water to form a solution.", "Add ammonium hydroxide to the solution and stir.", "Heat the mixture to 60-70°C and continue stirring until a clear solution is obtained.", "Cool the solution to room temperature and collect the precipitate of Ammonium hydrogen maleate by filtration.", "Wash the precipitate with cold water and dry it in a desiccator." ] }

44742-89-4

Molecular Formula

C4H7NO4

Molecular Weight

133.10 g/mol

IUPAC Name

azane;(Z)-but-2-enedioic acid

InChI

InChI=1S/C4H4O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);1H3/b2-1-;

InChI Key

NLVWBYNKMPGKRG-ODZAUARKSA-N

Isomeric SMILES

C(=C\C(=O)O)\C(=O)O.N

SMILES

C(=CC(=O)[O-])C(=O)O.[NH4+]

Canonical SMILES

C(=CC(=O)O)C(=O)O.N

Related CAS

44742-89-4
54180-89-1
188023-47-4
39444-67-2
23705-99-9
110-16-7 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of ammonium hydrogen maleate and how does it compare to similar compounds?

A1: this compound crystallizes in the orthorhombic system and belongs to the Pbcm space group []. Its crystal structure is isostructural with potassium hydrogen maleate, meaning they share the same crystallographic structure []. The unit cell dimensions of this compound are a = 0.4616(1) nm, b = 0.8085(2) nm, and c = 1.6410(5) nm with Z = 4 []. The structure is stabilized by N-H···O hydrogen bonds between the ammonium cation and the carboxylate groups of the maleate anion [].

Q2: What are the applications of this compound in material science?

A2: this compound can be used as an additive in the production of electrolytic aluminum foil, specifically during the formation of the initial section []. Studies show that adding 0.005 to 0.200 wt% of this compound, alone or in combination with maleic acid and/or fumaric acid, to the formation liquid improves the stability of the anode foil's properties []. This enhanced stability is crucial for maintaining the performance of the aluminum electrolytic capacitor over time [].

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